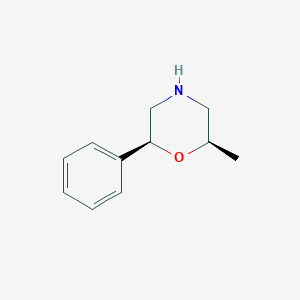![molecular formula C9H15ClN4O2 B6283825 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2375248-41-0](/img/no-structure.png)
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride” belongs to a class of compounds known as pyrrolidines . Pyrrolidines are five-membered rings with a nitrogen atom, and they are widely used in medicinal chemistry to develop compounds for treating various diseases .
Synthesis Analysis
The synthesis of such compounds typically involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The exact molecular structure could not be found in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For pyrrolidine derivatives, these properties can be influenced by factors such as the length of the alkyl chain and the presence of a carbonyl group . The specific physical and chemical properties of this compound could not be found in the available sources.Wirkmechanismus
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For pyrrolidine derivatives, the mechanism of action often involves interactions with proteins . The exact mechanism of action for this specific compound is not available in the sources I found.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some pyrrolidine derivatives have been associated with hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The specific safety and hazards of this compound could not be found in the available sources.
Zukünftige Richtungen
The future directions in the research and development of pyrrolidine derivatives could involve exploring new synthetic strategies, investigating their biological activities, and developing new compounds with different biological profiles . The specific future directions for this compound could not be found in the available sources.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride' involves the reaction of 3-methyluracil with ethyl acetoacetate to form 6-ethyl-3-methyluracil. This compound is then reacted with chloroacetyl chloride to form 6-ethyl-3-methyl-5-chloroacetyluracil, which is further reacted with (3R)-3-aminopyrrolidine to form the final product.", "Starting Materials": [ "3-methyluracil", "ethyl acetoacetate", "chloroacetyl chloride", "(3R)-3-aminopyrrolidine" ], "Reaction": [ "Step 1: 3-methyluracil is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 6-ethyl-3-methyluracil.", "Step 2: 6-ethyl-3-methyluracil is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 6-ethyl-3-methyl-5-chloroacetyluracil.", "Step 3: 6-ethyl-3-methyl-5-chloroacetyluracil is reacted with (3R)-3-aminopyrrolidine in the presence of a base such as potassium carbonate to form the final product, 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride." ] } | |
CAS-Nummer |
2375248-41-0 |
Produktname |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride |
Molekularformel |
C9H15ClN4O2 |
Molekulargewicht |
246.7 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



